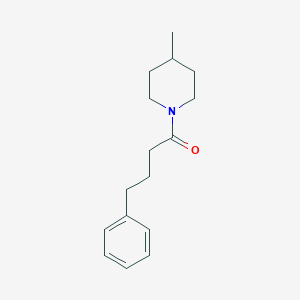

1-(4-Methylpiperidyl)-4-phenylbutan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methylpiperidyl)-4-phenylbutan-1-one, commonly known as MDPBP, is a synthetic cathinone that belongs to the class of designer drugs. It is a potent psychostimulant that has gained popularity in the illicit drug market due to its euphoric and stimulating effects. MDPBP is structurally similar to other cathinones such as MDPV and alpha-PVP, which have been associated with numerous adverse effects.

科学的研究の応用

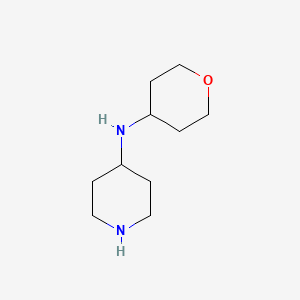

Novel Analgesic and Anesthetic Agents

Research has led to the development of novel classes of potent opioid analgesic and anesthetic agents by incorporating the 4-phenylpiperidine pharmacophore, found in morphine, into 4-anilidopiperidines related to fentanyl. This has resulted in compounds with significant analgesic potency, rapid action, and enhanced cardiovascular and respiratory safety during anesthesia, highlighting their potential utility in outpatient surgical procedures and patient-controlled analgesia techniques (Kudzma et al., 1989).

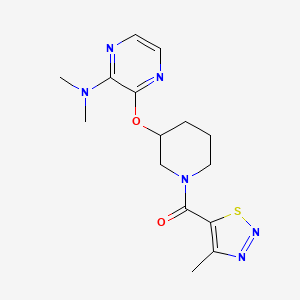

Antipsychotic Potential

Another application includes the development of ACP-103, a potent 5-HT2A receptor inverse agonist displaying potential antipsychotic efficacy. ACP-103 has demonstrated significant effects in reducing behaviors associated with psychosis in animal models, indicating its promise as an antipsychotic medication. Its notable oral bioavailability in rats suggests potential for human therapeutic applications, particularly in treating conditions associated with 5-HT2A receptor dysregulation (Vanover et al., 2006).

Biotechnological Applications

Methylobacterium extorquens AM1, a facultative methylotrophic α-proteobacterium, has been genetically engineered to produce 1-butanol from one-carbon and two-carbon feedstocks via a synthetic metabolic pathway. This research exemplifies the use of metabolic engineering to convert low-value substrates into higher-value chemicals, demonstrating the potential of M. extorquens AM1 as a platform for biotechnological applications (Hu & Lidstrom, 2014).

Combustion and Fuel Research

The study of 2-methylbutanol combustion provides insights into the use of next-generation biofuels. Experimental data on ignition delay times and laminar flame speeds, complemented by a detailed chemical kinetic model, offer valuable information for the development of alternative fuels and blending components for combustion engines, furthering understanding of the combustion characteristics of larger alcohols (Park et al., 2015).

Structural and Computational Chemistry

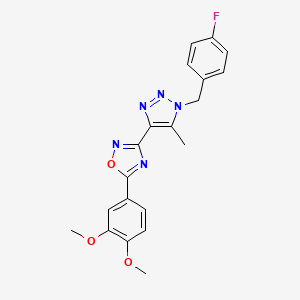

X-ray structures and computational studies of several cathinones have provided detailed insights into the structural properties of these compounds. Such research aids in the understanding of the molecular basis of their biological activities and can guide the design of new therapeutic agents with improved efficacy and safety profiles (Nycz et al., 2011).

作用機序

Target of Action

The primary target of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is the dopaminergic neurons in the substantia nigra of the brain . These neurons play a crucial role in the regulation of movement and coordination, and their destruction leads to symptoms of Parkinson’s disease .

Pharmacokinetics

It is known that it is a lipophilic compound that can cross the blood-brain barrier . Its metabolism into MPP+ by MAO-B is a crucial step in its mechanism of action

Result of Action

The result of the action of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to a decrease in the levels of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement and coordination . The loss of these neurons and the subsequent decrease in dopamine levels result in the symptoms of Parkinson’s disease .

Action Environment

The action of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is influenced by various environmental factors. For instance, the presence of MAO-B in glial cells is necessary for its metabolism into MPP+ . Furthermore, its lipophilic nature allows it to cross the blood-brain barrier, which is a crucial step in its mechanism of action

特性

IUPAC Name |

1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-14-10-12-17(13-11-14)16(18)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUQRLNKQBBXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one | |

CAS RN |

432494-63-8 |

Source

|

| Record name | 1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2971680.png)

![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)

![2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971686.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)